molecular formula C12H14BrNO2 B1507065 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] CAS No. 815580-04-2

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

Cat. No.: B1507065
CAS No.: 815580-04-2
M. Wt: 284.15 g/mol
InChI Key: QSCWHNHFKDAUST-UHFFFAOYSA-N
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Description

6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] is a chemical compound characterized by its unique spirocyclic structure, which includes a bromine atom attached to the benzodioxine ring[_{{{CITATION{{{_1{6-BroMo-4H-spirobenzo[d][1,3]dioxine-2,4'-piperidine ... - ECHEMI

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The bromination step is usually carried out using bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] can be utilized to study biological processes and interactions. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

  • 6-Chloro-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

  • 6-Iodo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

Uniqueness: 6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and iodo- counterparts.

Properties

IUPAC Name

6-bromospiro[4H-1,3-benzodioxine-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-1-2-11-9(7-10)8-15-12(16-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCWHNHFKDAUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728926
Record name 6-Bromo-4H-spiro[1,3-benzodioxine-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815580-04-2
Record name 6-Bromo-4H-spiro[1,3-benzodioxine-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
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6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
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6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
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6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
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6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]
Reactant of Route 6
6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]

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